Cas no 2248304-71-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate is a specialized chemical compound featuring a phthalimide core linked to a difluoromethoxybenzoate moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation. Its well-defined molecular architecture allows for precise functionalization, facilitating applications in cross-coupling reactions and as an intermediate in bioactive molecule synthesis. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate structure
2248304-71-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate
CAS No:2248304-71-2
MF:C16H9F2NO5
MW:333.243171453476
CID:6602700
PubChem ID:165731065
Update Time:2025-11-01

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 2248304-71-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate
    • EN300-6516932
    • Inchi: 1S/C16H9F2NO5/c1-23-13-11(18)7-6-10(17)12(13)16(22)24-19-14(20)8-4-2-3-5-9(8)15(19)21/h2-7H,1H3
    • InChI Key: OVJAKHLNMGIQBG-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)OC)F

Computed Properties

  • Exact Mass: 333.04487871g/mol
  • Monoisotopic Mass: 333.04487871g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516932-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate
2248304-71-2 95.0%
1.0g
$0.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate (CAS: 2248304-71-2)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate (CAS: 2248304-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone and difluoromethoxybenzoate moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems.

Recent studies have focused on the synthesis and optimization of this compound, aiming to enhance its bioavailability and pharmacological efficacy. Researchers have employed advanced computational modeling techniques to predict its binding affinity with specific biological targets, such as kinases and proteases, which are critical in numerous disease pathways. Preliminary results indicate that the compound exhibits high selectivity and potency, making it a viable candidate for further preclinical evaluation.

In addition to its therapeutic potential, the compound's chemical stability and synthetic accessibility have been subjects of investigation. A study published in the Journal of Medicinal Chemistry (2023) detailed a scalable synthetic route for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate, highlighting its feasibility for large-scale production. The study also reported on the compound's favorable pharmacokinetic properties, including its metabolic stability and low cytotoxicity in vitro.

Further research has explored the compound's mechanism of action at the molecular level. Using X-ray crystallography and NMR spectroscopy, scientists have elucidated its interaction with key enzymes involved in inflammatory and oncogenic processes. These findings suggest that the compound could serve as a scaffold for the development of next-generation anti-inflammatory and anticancer agents.

Despite these advancements, challenges remain in optimizing the compound's solubility and minimizing off-target effects. Ongoing studies are investigating structural modifications to address these issues while preserving its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into clinical applications.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,6-difluoro-2-methoxybenzoate represents a promising lead compound in the field of chemical biology. Its unique structural features and biological activity underscore its potential for addressing unmet medical needs. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and advancing it toward clinical trials.

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